3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one
Description
3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one is a dihydropyridinone derivative characterized by a methanesulfonylethyl group at the 1-position of the heterocyclic ring and an amino substituent at the 3-position. This compound is commercially available (Ref: 3D-AAC60009) and priced at €626/50 mg and €1,744/500 mg, indicating its use as a specialized building block in organic synthesis or medicinal chemistry . The methanesulfonyl (mesyl) group is a strong electron-withdrawing moiety, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or dipole-dipole forces .
Properties
IUPAC Name |
3-amino-1-(2-methylsulfonylethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRSQJFTVWJXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=CC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The initial step involves the cyclization of a suitable precursor to form the pyridinone ring. This can be achieved through condensation reactions involving aldehydes and amines under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridinone derivative.
Attachment of the Methanesulfonylethyl Group:
Industrial Production Methods
Industrial production of 3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methanesulfonylethyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Variations
Key Differences and Implications
Electron-Withdrawing vs. In contrast, the methylsulfanylethyl analog () contains a thioether group, which is less polar and may increase lipophilicity . The 2,2-difluoroethyl substituent () introduces electronegative fluorine atoms, which could stabilize the molecule through inductive effects and alter metabolic stability .
Hydrogen Bonding and Crystal Packing: The amino group at the 3-position participates in hydrogen bonding as a donor, while the ketone and sulfonyl groups act as acceptors. Graph set analysis () suggests that such motifs often form chains or rings in crystal lattices, influencing melting points and crystallinity . The oxolan-2-yl group () adds a rigid, oxygen-containing ring, which may restrict conformational flexibility and create unique hydrogen-bonding networks .
Synthetic Accessibility :
Biological Activity
3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one (CAS No. 1250600-09-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 216.26 g/mol
- Structural Characteristics : The compound features a dihydropyridinone core substituted with an amino group and a methanesulfonyl ethyl group, which are critical for its biological activity.
The biological activity of 3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one has been linked to its interaction with various biological targets:
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis.
- Anti-inflammatory Effects : Preliminary research indicates that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokine production.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various pathogens. For example:
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Notable findings include:
- Animal Models : In mouse models of infection, treatment with 3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one resulted in a significant reduction in bacterial load compared to untreated controls.
- Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully characterize its safety.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several dihydropyridinone derivatives, including 3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to other derivatives.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of the compound in a model of acute inflammation. The results demonstrated that administration significantly reduced edema and inflammatory cytokine levels, suggesting its potential role as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
